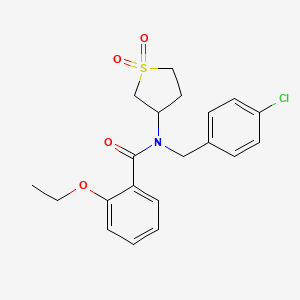![molecular formula C26H21N3O2 B12132529 N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12132529.png)
N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[7-(4-メチルフェニル)-5-オキソ-5,6,7,8-テトラヒドロキナゾリン-2-イル]ナフタレン-1-カルボキサミドは、キナゾリノン誘導体のクラスに属する複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[7-(4-メチルフェニル)-5-オキソ-5,6,7,8-テトラヒドロキナゾリン-2-イル]ナフタレン-1-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、4-メチルベンズアルデヒドと2-アミノベンズアミドを縮合させてキナゾリノンコアを形成することです。この中間体は、塩基性条件下でナフタレン-1-カルボン酸クロリドと反応させて最終生成物を得ます。
工業生産方法
この化合物の工業生産には、同様の合成経路がより大規模に用いられる場合があります。自動反応器と連続フローシステムを使用すると、合成プロセスの効率と収率を高めることができます。さらに、再結晶とクロマトグラフィーなどの精製技術が用いられて、高純度の生成物が得られます。
化学反応の分析
反応の種類
N-[7-(4-メチルフェニル)-5-オキソ-5,6,7,8-テトラヒドロキナゾリン-2-イル]ナフタレン-1-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、その生物活性を改変する可能性があります。
置換: この化合物中の芳香族環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化アルミニウムリチウム(LiAlH₄)などの還元剤が頻繁に使用されます。
置換: ハロゲン(Cl₂、Br₂)や求核剤(NH₃、OH⁻)などの試薬が、制御された条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は追加の酸素含有官能基を持つキナゾリノン誘導体を生成する可能性があり、一方、置換反応は芳香族環にさまざまな置換基を導入する可能性があります。
科学研究への応用
化学: この化合物は、より複雑な分子や材料の合成のための構成要素として役立ちます。
生物学: これは生物学的アッセイ、特に特定の酵素や受容体の阻害において有望であることが示されています。
医学: 研究では、抗癌作用や抗菌作用など、治療の可能性が示唆されています。
産業: この化合物の独特の化学的性質は、高度な材料やコーティングの開発に適しています。
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Medicine: Research indicates potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and coatings.
作用機序
N-[7-(4-メチルフェニル)-5-オキソ-5,6,7,8-テトラヒドロキナゾリン-2-イル]ナフタレン-1-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合してその活性を阻害し、細胞プロセスを阻害することができます。この相互作用は、多くの場合、水素結合、疎水性相互作用、ファンデルワールス力で仲介されます。
類似の化合物との比較
類似の化合物
ナフタレン-2-カルボキサミド誘導体: これらの化合物は、類似のナフタレンコアを共有し、比較可能な生物活性を示します。
キナゾリノン誘導体:
独自性
N-[7-(4-メチルフェニル)-5-オキソ-5,6,7,8-テトラヒドロキナゾリン-2-イル]ナフタレン-1-カルボキサミドは、その構造成分の特定の組み合わせによりユニークです。キナゾリノンとナフタレンの両方の部分の存在は、異なる化学的および生物学的特性を与え、研究開発に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
Naphthalene-2-carboxamide derivatives: These compounds share a similar naphthalene core and exhibit comparable biological activities.
Quinazolinone derivatives:
Uniqueness
N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide is unique due to the specific combination of its structural components. The presence of both the quinazolinone and naphthalene moieties imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C26H21N3O2 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H21N3O2/c1-16-9-11-17(12-10-16)19-13-23-22(24(30)14-19)15-27-26(28-23)29-25(31)21-8-4-6-18-5-2-3-7-20(18)21/h2-12,15,19H,13-14H2,1H3,(H,27,28,29,31) |
InChIキー |
IKFYSDQJDCWVHC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate](/img/structure/B12132459.png)
![N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide](/img/structure/B12132464.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12132466.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12132484.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132493.png)


![4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132512.png)
![6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12132520.png)
![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide](/img/structure/B12132525.png)
![2-[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12132526.png)
